molecular formula C18H32O2 B14347905 Ethyl hexadeca-10,13-dienoate CAS No. 95456-53-4

Ethyl hexadeca-10,13-dienoate

Cat. No.: B14347905
CAS No.: 95456-53-4
M. Wt: 280.4 g/mol
InChI Key: NSOPDUMLFDNMEX-UHFFFAOYSA-N
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Description

Ethyl hexadeca-10,13-dienoate is an organic compound with the molecular formula C18H32O2. It is an ester derived from hexadecadienoic acid and ethanol. This compound is characterized by the presence of two double bonds located at the 10th and 13th positions of the hexadecane chain. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl hexadeca-10,13-dienoate can be synthesized through the esterification of hexadecadienoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl hexadeca-10,13-dienoate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of hexadecadienol.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Ethyl hexadeca-10,13-dienoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl hexadeca-10,13-dienoate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, including those involved in inflammation and microbial growth. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl hexadeca-10,13-dienoate can be compared with other similar compounds, such as:

    Ethyl (9Z,12Z)-9,12-hexadecadienoate: Similar in structure but with double bonds at the 9th and 12th positions.

    Ethyl (11Z,13Z)-11,13-hexadecadienoate: Similar in structure but with different stereochemistry at the double bonds.

Uniqueness

This compound is unique due to its specific double bond positions and the resulting chemical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

95456-53-4

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

ethyl hexadeca-10,13-dienoate

InChI

InChI=1S/C18H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h5-6,8-9H,3-4,7,10-17H2,1-2H3

InChI Key

NSOPDUMLFDNMEX-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCCCCCCCCC(=O)OCC

Origin of Product

United States

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